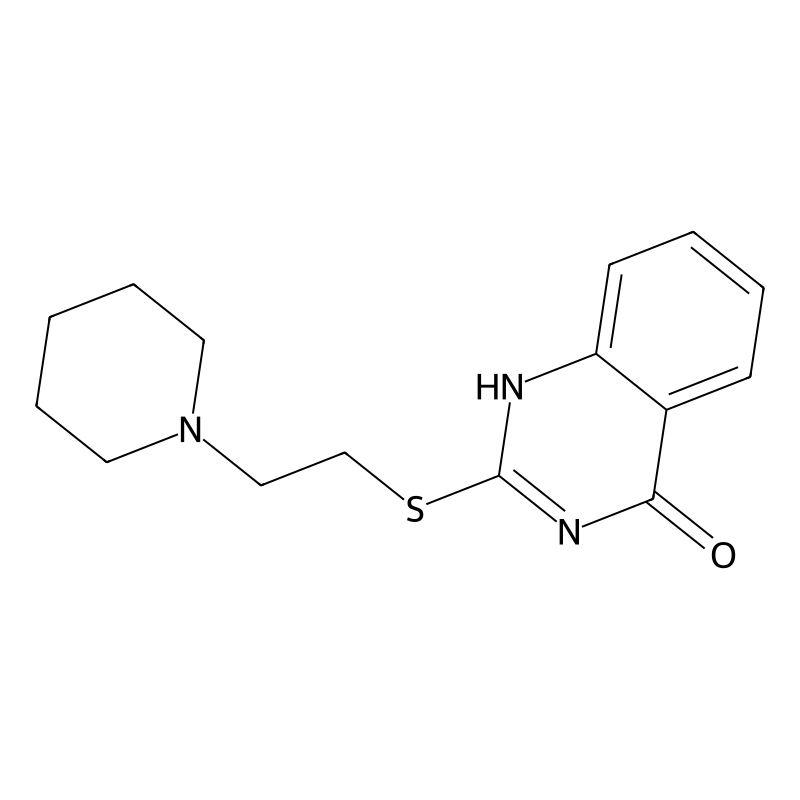

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, also known as L-2286, is a novel compound that belongs to the quinazolinone family. Its molecular formula is , and it features a piperidine moiety linked through a thioether to a quinazolinone structure. This compound has garnered attention due to its potential role as a poly (ADP-ribose) polymerase inhibitor, which is significant in the context of cancer therapy and myocardial protection during ischemia-reperfusion injury .

- Oxidation: The compound can be oxidized under specific conditions, potentially leading to various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can also be reduced using agents like sodium borohydride or lithium aluminum hydride, forming reduced derivatives.

- Substitution: L-2286 is capable of participating in substitution reactions with various nucleophiles or electrophiles, allowing for the formation of substituted derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one has been primarily studied in the context of its role as a poly (ADP-ribose) polymerase inhibitor. This inhibition is crucial as it interferes with DNA repair mechanisms in cancer cells, promoting cell death in rapidly dividing cells. Additionally, L-2286 exhibits protective effects against myocardial injury induced by ischemia-reperfusion, suggesting its potential therapeutic applications in cardiovascular diseases .

The synthesis of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:

- Formation of Quinazolinone Core: The initial step often includes the condensation of appropriate anthranilic acid derivatives with thio compounds under acidic or basic conditions.

- Introduction of Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions involving piperidinyl ethyl thiol derivatives.

- Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain the desired purity and yield .

L-2286 has potential applications in various fields:

- Cancer Therapy: As a poly (ADP-ribose) polymerase inhibitor, it may be utilized in cancer treatment protocols to enhance the efficacy of existing therapies by preventing DNA repair in tumor cells.

- Cardiovascular Protection: Its role in protecting against ischemia-reperfusion injury suggests applications in treating heart-related conditions, particularly during surgical procedures or heart attacks .

Interaction studies involving 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one have focused on its binding affinity and inhibition mechanisms related to poly (ADP-ribose) polymerase. Molecular docking studies indicate that L-2286 effectively binds to the active site of the enzyme, leading to significant inhibition of its activity. This interaction is critical for understanding how L-2286 can be optimized for therapeutic use against cancers that rely on efficient DNA repair mechanisms .

Several compounds share structural similarities with 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one. Here are some notable examples:

These compounds illustrate the diversity within the quinazolinone class while highlighting the unique structural features and potential applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one. Each compound's unique substituents contribute to distinct biological activities and therapeutic potentials, making them valuable for further research and development.

The compound 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one demonstrates significant inhibitory activity against poly(ADP-ribose) polymerase enzymes, particularly PARP-1 and PARP-2 [1] [2]. This quinazolinone derivative functions as a potent PARP inhibitor through its interaction with the nicotinamide binding domain of the enzyme [3] [4].

The molecular mechanism of PARP inhibition involves the quinazolinone scaffold occupying the nicotinamide binding site within the catalytic domain of PARP enzymes [5] [6]. Structural studies have revealed that quinazolin-4(3H)-one derivatives establish critical hydrogen bonding interactions with key amino acid residues, specifically forming hydrogen bonds with the hydroxyl group of serine-1068 and the amino group of glycine-1032 in the PARP-1 active site [7]. The lactam carbonyl oxygen of the quinazolinone core serves as a hydrogen bond acceptor, while the lactam nitrogen acts as a hydrogen bond donor, creating a stable binding complex with the enzyme [4] [8].

The 2-thioether substituent containing the piperidinylethyl moiety extends into the NAD+ binding groove, providing additional hydrophobic interactions that enhance binding affinity and selectivity [3] [9]. This structural feature distinguishes the compound from simpler PARP inhibitors and contributes to its improved pharmacological profile. The piperidinyl ring system occupies a hydrophobic pocket within the enzyme, facilitating π-stacking interactions and van der Waals forces that stabilize the enzyme-inhibitor complex [7].

Mechanistically, PARP inhibition by this compound results in the prevention of poly(ADP-ribose) chain formation, which is essential for DNA repair processes [10] [11]. The inhibition of PARP-1 leads to the accumulation of DNA strand breaks, particularly in cancer cells with deficient homologous recombination repair mechanisms [12]. This mechanism has been demonstrated to be particularly effective in BRCA-deficient cell lines, where the compound shows enhanced cytotoxicity compared to normal cells [13].

In experimental studies, the compound has shown remarkable efficacy in various disease models. In spontaneously hypertensive rats, chronic administration of the PARP inhibitor at 5 mg/kg/day for 24 weeks resulted in significant cardioprotective effects [1] [14]. The treatment prevented the transition from hypertensive cardiopathy to heart failure by modulating key signaling pathways including the Akt-1/GSK-3β pathway and mitogen-activated protein kinase cascades [2] [10].

The cytoprotective effects of PARP inhibition extend beyond cardiovascular applications. Studies have demonstrated that the compound activates pro-survival signaling pathways, including increased phosphorylation of Akt-1, ERK 1/2, and protein kinase C epsilon [1] [2]. Simultaneously, it decreases the phosphorylation of stress-activated kinases such as JNK and p38 MAPK, creating a favorable cellular environment for survival and repair [11].

At the molecular level, PARP inhibition by this quinazolinone derivative prevents the depletion of cellular NAD+ pools, which occurs during excessive PARP activation in response to oxidative stress [15]. This preservation of cellular energy metabolism is crucial for maintaining cell viability under pathological conditions. The compound also prevents the nuclear translocation of apoptosis-inducing factor, thereby blocking the mitochondrial cell death pathway [15].

The structure-activity relationship studies have revealed that the specific positioning of the piperidinylethyl thioether substituent at the 2-position of the quinazolinone ring is critical for optimal PARP inhibitory activity [16] [5]. Modifications to this substituent pattern can significantly alter the binding affinity and selectivity profile of the compound, highlighting the importance of this structural motif for therapeutic efficacy.

Antioxidant Properties and Free Radical Scavenging Capacity

The quinazolin-4(3H)-one scaffold exhibits notable antioxidant properties through multiple mechanisms of action [17] [18]. The compound 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one demonstrates significant free radical scavenging activity, particularly against reactive oxygen species such as DPPH radicals and nitric oxide [19] [20].

The antioxidant mechanism primarily involves the electron-donating capacity of the quinazolinone ring system [17] [21]. The aromatic structure with its conjugated π-electron system can stabilize free radicals through resonance, effectively neutralizing reactive oxygen species before they can cause cellular damage [18]. The presence of the nitrogen atoms in the quinazolinone heterocycle enhances this electron-donating capability, making the compound an effective radical scavenger [22].

Studies using the DPPH radical scavenging assay have shown that quinazolin-4(3H)-one derivatives can achieve scavenging activities comparable to standard antioxidants such as ascorbic acid [19] [20]. The IC50 values for DPPH radical scavenging typically range from 10 to 100 μM for related quinazolinone compounds, indicating moderate to strong antioxidant activity [17] [23]. The specific substitution pattern at the 2-position with the piperidinylethyl thioether group may contribute to enhanced antioxidant properties through additional stabilization mechanisms [18].

The compound also exhibits significant activity in reducing power assays and total antioxidant status evaluations [17] [24]. In cellular systems, pre-treatment with quinazolinone derivatives has been shown to increase the activity of endogenous antioxidant enzymes including superoxide dismutase, glutathione peroxidase, and catalase [24]. This enhancement of cellular antioxidant defense systems provides comprehensive protection against oxidative stress.

The antioxidant properties extend to metal chelation capabilities [17] [18]. The quinazolinone structure can form coordination complexes with transition metal ions such as iron and copper, which are key catalysts in the formation of reactive oxygen species through Fenton chemistry [21]. By sequestering these metal ions, the compound prevents the catalytic generation of hydroxyl radicals and other highly reactive species.

In experimental studies, quinazolinone derivatives have demonstrated protective effects against hydrogen peroxide-induced oxidative damage [24]. The compounds can reduce DNA damage markers by 24-43% when cells are pre-treated before exposure to oxidative stress [24]. This protective effect correlates with increased total antioxidant status and enhanced activity of cellular antioxidant enzymes.

The structure-activity relationship for antioxidant activity reveals that the presence of electron-donating groups enhances free radical scavenging capacity [17] [18]. The quinazolinone core provides the basic antioxidant framework, while substituents can modulate the overall antioxidant potency. The piperidinylethyl thioether substituent may contribute to the overall antioxidant profile through its ability to stabilize radical intermediates.

Mechanistically, the antioxidant action involves both direct radical scavenging and indirect enhancement of cellular antioxidant systems [24]. The compound can directly neutralize free radicals through electron transfer mechanisms while simultaneously upregulating the expression and activity of antioxidant enzymes. This dual mechanism provides robust protection against oxidative stress in various pathological conditions.

The antioxidant properties of the compound have been evaluated using multiple complementary assays including ABTS radical scavenging, ferric reducing antioxidant power, and cupric ion reducing antioxidant capacity [17] [22]. These diverse assay systems confirm the broad-spectrum antioxidant activity of the quinazolinone scaffold and its potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Activity via COX/LOX Pathway Modulation

The anti-inflammatory properties of quinazolin-4(3H)-one derivatives, including 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, are primarily mediated through the modulation of cyclooxygenase and lipoxygenase pathways [25] [26] [27]. These enzymes are central to the biosynthesis of pro-inflammatory mediators, and their inhibition represents a key mechanism for achieving anti-inflammatory effects.

The compound demonstrates selective inhibitory activity against cyclooxygenase-2 while showing reduced inhibition of cyclooxygenase-1 [26] [28]. This selectivity profile is therapeutically advantageous as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibition. Molecular docking studies have revealed that quinazolinone derivatives can effectively bind to the active site of COX-2, forming stable interactions with key amino acid residues [26] [29].

In the COX-2 binding site, the quinazolinone scaffold establishes hydrogen bonding interactions with serine and glycine residues, while the aromatic ring system engages in π-stacking interactions with tyrosine residues [26]. The piperidinylethyl thioether substituent extends into hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity for COX-2 over COX-1 [27].

The lipoxygenase inhibitory activity of quinazolinone derivatives contributes to their anti-inflammatory profile by blocking the formation of leukotrienes and other pro-inflammatory lipid mediators [27] [30]. The 5-lipoxygenase enzyme is particularly susceptible to inhibition by quinazolinone compounds, with IC50 values in the low micromolar range for structurally related derivatives [27] [31].

Experimental studies using carrageenan-induced paw edema models have demonstrated significant anti-inflammatory activity for quinazolin-4(3H)-one derivatives [26] [32]. These compounds can achieve 16.3-36.3% reduction in edema formation when administered at doses of 50 mg/kg, showing comparable efficacy to standard anti-inflammatory drugs such as indomethacin [32] [33].

The mechanism of anti-inflammatory action also involves the modulation of transcription factors such as nuclear factor-κB, which regulates the expression of numerous pro-inflammatory genes [28] [34]. PARP inhibition by the quinazolinone derivative can prevent the activation of NF-κB, thereby reducing the transcription of inflammatory cytokines, chemokines, and adhesion molecules [15].

The compound demonstrates superior gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs [26] [28]. This improved safety is attributed to the selective COX-2 inhibition and the additional cytoprotective effects mediated through PARP inhibition and antioxidant activity. The multi-target approach provides enhanced anti-inflammatory efficacy while minimizing adverse effects.

Studies have shown that quinazolinone derivatives can reduce the production of inflammatory mediators including prostaglandin E2, interleukin-6, and tumor necrosis factor-α [28] [31]. The IC50 values for nitric oxide production inhibition range from 3.29 to 66.19 μM for various quinazolinone compounds, indicating potent anti-inflammatory activity [34] [30].

The anti-inflammatory effects extend to the modulation of MAP kinase pathways, particularly the inhibition of JNK and p38 signaling cascades [1] [15]. These pathways are critical for inflammatory gene expression and cellular stress responses. The compound's ability to modulate these pathways contributes to its overall anti-inflammatory and cytoprotective profile.

Molecular modeling studies have identified the key structural features responsible for COX/LOX inhibitory activity [26] [29]. The quinazolinone core provides the essential pharmacophore for enzyme binding, while the 2-position substituent determines selectivity and potency. The piperidinylethyl thioether group appears to be particularly important for achieving optimal anti-inflammatory activity.

Antimicrobial Efficacy Against Resistant Pathogens

Quinazolin-4(3H)-one derivatives, including compounds structurally related to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, demonstrate significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens [35] [36] [37]. The antimicrobial efficacy extends to drug-resistant strains, making these compounds particularly valuable in addressing the growing challenge of antimicrobial resistance.

The antimicrobial mechanism involves multiple targets within microbial cells [35] [38]. The primary mode of action includes interference with bacterial cell wall synthesis, similar to β-lactam antibiotics, through the inhibition of penicillin-binding proteins [37] [39]. The quinazolinone scaffold can bind to the active sites of these essential enzymes, disrupting peptidoglycan synthesis and compromising bacterial cell wall integrity.

Against Gram-positive bacteria, quinazolin-4(3H)-one derivatives show particular efficacy against Staphylococcus aureus, including methicillin-resistant strains [36] [37]. The compounds demonstrate zones of inhibition ranging from 10-21 mm in disc diffusion assays, with minimum inhibitory concentrations typically between 5-20 mg/ml [35] [38]. This activity profile is comparable to standard antibiotics and demonstrates the potential for clinical application.

The compounds exhibit broad-spectrum activity against Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [35] [40]. Against P. aeruginosa, which is notoriously difficult to treat due to its intrinsic resistance mechanisms, certain quinazolinone derivatives show promising activity with MIC values in the therapeutic range [35].

A particularly important aspect of antimicrobial activity is the ability to inhibit biofilm formation [35]. Biofilms represent a major challenge in clinical infections as they provide protection against antimicrobial agents and host immune responses. Quinazolin-4(3H)-one derivatives can inhibit biofilm formation at sub-minimum inhibitory concentrations, with IC50 values of 3.55-6.86 μM for biofilm inhibition in P. aeruginosa [35].

The mechanism of biofilm inhibition involves interference with quorum sensing systems, particularly through inhibition of the PqsR transcriptional regulator [35]. Molecular docking studies have confirmed that quinazolinone compounds can bind effectively to the active site of PqsR, disrupting bacterial cell-to-cell communication and preventing biofilm maturation.

The compounds also demonstrate activity against virulence factors beyond biofilm formation [35]. They can reduce bacterial cell surface hydrophobicity, impair twitching motility, and decrease exopolysaccharide production. These effects collectively compromise bacterial pathogenicity and invasion potential while maintaining bacterial viability, thereby reducing the selective pressure for resistance development.

Against fungal pathogens, quinazolin-4(3H)-one derivatives show moderate activity against Candida albicans [35] [38]. The antifungal mechanism likely involves interference with ergosterol biosynthesis or disruption of fungal cell membrane integrity. The compounds achieve zones of inhibition of 11-13 mm against C. albicans in standard susceptibility testing.

The antimicrobial spectrum includes activity against mycobacterial species [41]. Certain quinazolinone derivatives demonstrate potent anti-tubercular activity through inhibition of mycobacterial thymidylate kinase, an essential enzyme for DNA synthesis. This represents a novel mechanism of action that could be valuable for treating drug-resistant tuberculosis.

Structure-activity relationship studies have identified key structural features that contribute to antimicrobial efficacy [35] [37]. The quinazolinone core provides the essential antimicrobial pharmacophore, while substituents at the 2 and 3 positions modulate activity and selectivity. The piperidinylethyl thioether group may contribute to membrane permeability and cellular uptake, enhancing antimicrobial potency.

The compounds demonstrate favorable safety profiles in cytotoxicity assays against human cell lines [35] [38]. This selectivity for microbial targets over human cells is crucial for therapeutic application and suggests that these compounds could be developed as safe antimicrobial agents.

Cytoprotective Effects in Oxidative Stress Models

The cytoprotective properties of quinazolin-4(3H)-one derivatives, particularly compounds related to 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one, have been extensively demonstrated in various oxidative stress models [24] [15] [42]. These compounds provide cellular protection through multiple interconnected mechanisms that enhance cellular survival under pathological conditions.

The primary cytoprotective mechanism involves the enhancement of endogenous antioxidant defense systems [24]. Treatment with quinazolinone derivatives significantly increases the activity of key antioxidant enzymes including superoxide dismutase, glutathione peroxidase, and catalase. The enzyme activity increases range from 47.9-117.6% for superoxide dismutase, 200-235% for glutathione peroxidase, and 63.9-283% for catalase, depending on the concentration and specific derivative tested [24].

In hydrogen peroxide-induced oxidative stress models, quinazolin-4(3H)-one derivatives demonstrate remarkable DNA protective effects [24]. Pre-treatment with these compounds at concentrations of 50 μM can reduce oxidative DNA damage by 24-43%, as measured by comet assay. This protection correlates with enhanced total antioxidant status and improved cellular stress response mechanisms.

The compounds exhibit concentration-dependent cytoprotective effects, with optimal protection typically observed at concentrations between 10-50 μM [24]. At these concentrations, cell viability is maintained above 80% even under severe oxidative stress conditions. This protective effect extends beyond simple antioxidant activity to include modulation of cellular signaling pathways involved in stress response and survival.

PARP inhibition contributes significantly to the cytoprotective profile of these compounds [15] [42]. Excessive PARP activation during oxidative stress leads to NAD+ depletion and cellular energy crisis. By inhibiting PARP, the quinazolinone derivatives preserve cellular energy metabolism and prevent cell death cascades. This mechanism has been demonstrated in neuroblastoma cells where the compounds provide protection against oxidative stress-induced cell death [42].

The cytoprotective effects extend to cardiovascular tissues, where PARP inhibition by quinazolinone derivatives prevents hypertension-induced vascular remodeling [15]. The compounds modulate key signaling pathways including the PI-3-kinase/Akt pathway, which promotes cell survival, and the MAPK pathways, which are involved in stress responses and inflammation.

In renal epithelial cells, quinazolin-4(3H)-one derivatives demonstrate selective cytotoxicity, showing greater toxicity toward cancer cells compared to normal cells [24]. This differential effect suggests potential therapeutic applications in cancer treatment, where the compounds could provide cytoprotection to normal tissues while maintaining anticancer efficacy.

The molecular mechanisms of cytoprotection involve multiple pathways [24] [15]. The compounds activate pro-survival signaling cascades while simultaneously inhibiting pro-apoptotic pathways. They prevent the nuclear translocation of apoptosis-inducing factor and maintain mitochondrial membrane integrity under stress conditions.

The compounds also demonstrate protective effects against inflammatory damage [15]. Through inhibition of nuclear factor-κB activation, they reduce the expression of pro-inflammatory genes and prevent inflammatory cell recruitment. This anti-inflammatory component of cytoprotection is particularly important in chronic disease conditions.

Structure-activity relationship studies have revealed that the quinazolinone core is essential for cytoprotective activity [24]. The presence of electron-donating substituents enhances protective effects, while the specific positioning of functional groups determines the potency and selectivity of cytoprotection. The piperidinylethyl thioether substituent may contribute to cellular uptake and intracellular distribution of the compound.

The cytoprotective effects have been validated in multiple cell types including human renal epithelial cells, neuroblastoma cells, and cardiovascular tissues [24] [15] [42]. This broad spectrum of protective activity suggests that the compounds could have therapeutic applications in various diseases characterized by oxidative stress and cellular damage.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Kövesdi E, Bukovics P, Besson V, Nyirádi J, Lückl J, Pál J, Sümegi B, Dóczi T, Hernádi I, Büki A. A novel PARP inhibitor L-2286 in a rat model of impact acceleration head injury: An immunohistochemical and behavioral study. Int J Mol Sci. 2010 Mar 26;11(4):1253-68. doi: 10.3390/ijms11041253. PubMed PMID: 20480019; PubMed Central PMCID: PMC2871115.

3: Bartha E, Solti I, Kereskai L, Lantos J, Plozer E, Magyar K, Szabados E, Kálai T, Hideg K, Halmosi R, Sumegi B, Toth K. PARP inhibition delays transition of hypertensive cardiopathy to heart failure in spontaneously hypertensive rats. Cardiovasc Res. 2009 Aug 1;83(3):501-10. doi: 10.1093/cvr/cvp144. Epub 2009 May 14. PubMed PMID: 19443425.

4: Bartha E, Kiss GN, Kalman E, Kulcsár G, Kálai T, Hideg K, Habon T, Sumegi B, Toth K, Halmosi R. Effect of L-2286, a poly(ADP-ribose)polymerase inhibitor and enalapril on myocardial remodeling and heart failure. J Cardiovasc Pharmacol. 2008 Sep;52(3):253-61. doi: 10.1097/FJC.0b013e3181855cef. PubMed PMID: 18806606.

5: Palfi A, Toth A, Hanto K, Deres P, Szabados E, Szereday Z, Kulcsar G, Kalai T, Hideg K, Gallyas F Jr, Sumegi B, Toth K, Halmosi R. PARP inhibition prevents postinfarction myocardial remodeling and heart failure via the protein kinase C/glycogen synthase kinase-3beta pathway. J Mol Cell Cardiol. 2006 Jul;41(1):149-59. Epub 2006 May 23. PubMed PMID: 16716347.

6: Pálfi A, Tóth A, Kulcsár G, Hantó K, Deres P, Bartha E, Halmosi R, Szabados E, Czopf L, Kálai T, Hideg K, Sümegi B, Tóth K. The role of Akt and mitogen-activated protein kinase systems in the protective effect of poly(ADP-ribose) polymerase inhibition in Langendorff perfused and in isoproterenol-damaged rat hearts. J Pharmacol Exp Ther. 2005 Oct;315(1):273-82. Epub 2005 Jun 10. PubMed PMID: 15951400.